2H-benzo[b][1,4]oxazin-4(3H)-amine
CAS No.: 104255-56-3
Cat. No.: VC20750374
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104255-56-3 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 2,3-dihydro-1,4-benzoxazin-4-amine |
| Standard InChI | InChI=1S/C8H10N2O/c9-10-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9H2 |
| Standard InChI Key | NZYXMYZEQMXRSF-UHFFFAOYSA-N |
| SMILES | C1COC2=CC=CC=C2N1N |
| Canonical SMILES | C1COC2=CC=CC=C2N1N |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Classification
2H-benzo[b] oxazin-4(3H)-amine belongs to the benzoxazine family of heterocyclic compounds. Its structure consists of a benzene ring fused with an oxazine moiety, with an amino group attached to the nitrogen position of the oxazine ring. This particular arrangement creates a molecule with potential for hydrogen bonding and various interactions with biological targets.
The compound features a partially saturated heterocyclic ring system where the 2H and 3H notations indicate the positions of hydrogen atoms in the oxazine ring. This structural configuration contributes to the compound's chemical reactivity and potential pharmacological properties.
Physical and Chemical Properties
The physical and chemical properties of 2H-benzo[b] oxazin-4(3H)-amine are crucial for understanding its behavior in different environments and potential applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of 2H-benzo[b] oxazin-4(3H)-amine
The hydrochloride salt form of this compound (2H-benzo[b] oxazin-4(3H)-amine hydrochloride) has additional documented properties, including a boiling point of 309.2°C at 760 mmHg and a flash point of 140.8°C .
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of 2H-benzo[b] oxazin-4(3H)-amine is governed by several structural features:
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The amino group (-NH₂) attached to the nitrogen at position 4 likely serves as a nucleophilic center for various chemical transformations.
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The partially saturated oxazine ring provides sites for oxidation, reduction, or functionalization reactions.
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The benzene portion of the molecule presents opportunities for electrophilic aromatic substitution reactions.
These reactive sites make the compound versatile for chemical modifications that could potentially enhance or alter its properties for specific applications.
Structural Analogs and Related Compounds
Comparison with Structural Analogs
Several structural analogs of 2H-benzo[b] oxazin-4(3H)-amine have been investigated for their biological activities. Table 2 presents a comparison of selected related compounds.
Table 2: Comparison of 2H-benzo[b] oxazin-4(3H)-amine with Structural Analogs
Benzoxazine Family Significance
The broader benzoxazine family, to which 2H-benzo[b] oxazin-4(3H)-amine belongs, has demonstrated various biological activities including:
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Antifungal properties
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Antinociceptive effects
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Antidepressant activity
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Inotropic agent functionality
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Anticonvulsant properties
Additionally, benzoxazines have been utilized as photochromic agents and coupling agents for oxidative hair dyes . The structural similarity of 2H-benzo[b] oxazin-4(3H)-amine to these biologically active compounds suggests potential for similar applications, though specific studies on this compound are needed to confirm such properties.
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